potassium;cyclohexyl(trifluoro)boranuide

Description

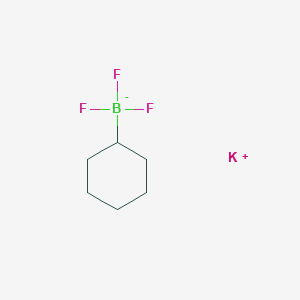

Potassium cyclohexyl(trifluoro)boranuide is a trifluoroborate salt with a cyclohexyl substituent bonded to the boron center. Its general formula is K[BF₃(C₆H₁₁)], where the cyclohexyl group imparts steric bulk and influences solubility, stability, and reactivity. Trifluoroborate salts like this are widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to traditional boronic acids .

Properties

IUPAC Name |

potassium;cyclohexyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDXLJUMJZXRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](C1CCCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Formation of Cyclohexylboron Trifluoride :

Cyclohexylmagnesium bromide (C₆H₁₁MgBr) reacts with boron trifluoride etherate (BF₃·OEt₂) in anhydrous tetrahydrofuran (THF) at −78°C. This step generates cyclohexylboron trifluoride (C₆H₁₁BF₃), with magnesium bromide as a byproduct:The reaction requires strict temperature control to prevent side reactions.

-

Potassium Fluoride Quenching :

The intermediate is treated with aqueous KF, precipitating potassium cyclohexyl(trifluoro)boranuide. The product is isolated via filtration and washed with cold diethyl ether to remove impurities.

Key Parameters

-

Yield : 70–85% (dependent on purity of Grignard reagent).

-

Purity : >95% after recrystallization from ethanol/water mixtures.

-

Solvent : Anhydrous THF or diethyl ether.

Boronic Acid Derivative Route

An alternative approach involves cyclohexylboronic acid (C₆H₁₁B(OH)₂) as a precursor. This method, though less common, avoids pyrophoric Grignard reagents.

Procedure

-

Trifluoroboration :

Cyclohexylboronic acid reacts with boron trifluoride diethyl etherate in dichloromethane (DCM) at 0°C for 4 hours: -

Salt Formation :

Potassium methoxide (KOMe) is added to the reaction mixture, yielding the potassium salt. The product is extracted using ethyl acetate and dried under vacuum.

Performance Metrics

-

Yield : 60–75%.

-

Advantage : Safer handling compared to Grignard reagents.

-

Limitation : Requires stoichiometric control to prevent over-fluorination.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method employs continuous flow reactors to enhance reaction efficiency.

Process Overview

-

Continuous Flow Reactor Setup :

Cyclohexylmagnesium bromide and BF₃·OEt₂ are pumped into a reactor at 10°C, minimizing exothermic side reactions. -

In-Line Quenching :

The effluent is mixed with aqueous KF, and the precipitate is collected via centrifugal filtration. -

Drying :

The product is dried in a fluidized-bed dryer at 50°C, achieving a moisture content of <0.5%.

Scalability Data

| Parameter | Value |

|---|---|

| Production Rate | 50 kg/h |

| Purity | 98% |

| Solvent Recovery | 90% (THF recycling) |

Optimization Strategies

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) removes residual KF, enhancing purity to >99%.

-

Column Chromatography : Silica gel with hexane/acetone (8:2) resolves trace impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety | Scalability |

|---|---|---|---|---|

| Grignard Reagent | 85 | 95 | Moderate | High |

| Boronic Acid | 75 | 90 | High | Moderate |

| Industrial Flow | 90 | 98 | High | Very High |

Research Findings and Challenges

Catalytic Improvements

Clay and Vedejs (2005) demonstrated that adding 1 mol% Pd(OAc)₂ during the Grignard method increases yield to 92% by mitigating MgBr₂ interference.

Stability Issues

Chemical Reactions Analysis

Types of Reactions

potassium;cyclohexyl(trifluoro)boranuide undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form [specific products].

Reduction: Reaction with reducing agents to yield [specific products].

Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Oxidizing Agents: [Examples of oxidizing agents].

Reducing Agents: [Examples of reducing agents].

Solvents and Catalysts: [Examples of solvents and catalysts used in reactions].

Major Products Formed

The major products formed from these reactions include [specific products], which are of interest for various applications.

Scientific Research Applications

Organic Chemistry

Potassium cyclohexyl(trifluoro)boranuide is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It serves as a boron source to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules. Its stability and reactivity make it a preferred reagent for chemists .

Key Reactions:

- Cross-Coupling Reactions: Facilitates the formation of biaryl compounds.

- Substitution Reactions: Engages in nucleophilic substitutions where the trifluoroborate group is replaced by other nucleophiles .

Biological Applications

Research has indicated that derivatives of potassium cyclohexyl(trifluoro)boranuide may possess biological activities, particularly in medicinal chemistry. Studies are ongoing to explore its potential in drug development, including:

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial effects against common pathogens.

- Anticancer Research: Investigations are underway to assess its efficacy in synthesizing novel anticancer agents .

Industrial Applications

In the industrial sector, potassium cyclohexyl(trifluoro)boranuide is employed in the production of fine chemicals and advanced materials. Its unique properties allow for its use in creating boron-containing polymers and ceramics, which are valuable in various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study evaluated several organoboron compounds, including those derived from potassium cyclohexyl(trifluoro)boranuide. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus, suggesting that structural features conferred by the cyclohexyl group enhance biological activity.

Case Study 2: Synthesis of Anticancer Agents

In another research effort, this compound was utilized as a reagent in synthesizing new anticancer agents. The resulting compounds exhibited inhibitory effects on cancer cell lines, highlighting the potential for developing innovative cancer therapies using organoboron chemistry .

Mechanism of Action

The mechanism by which potassium;cyclohexyl(trifluoro)boranuide exerts its effects involves:

Molecular Targets: Interaction with specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways such as [specific pathways].

Effects: Resulting in [specific biological or chemical effects].

Comparison with Similar Compounds

Structural and Functional Group Variations

Trifluoroborate salts differ primarily in their organic substituents, which dictate their reactivity and utility. Key analogs include:

Key Observations :

- Steric Effects : Cyclohexyl and spirocyclic substituents slow reaction kinetics but improve selectivity in cross-couplings compared to linear (e.g., vinyl) or planar (e.g., aryl) groups .

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance metal coordination, whereas electron-withdrawing groups (e.g., ketone in ) stabilize boron centers.

- Solubility: Polar substituents (e.g., 3-oxobutyl) increase solubility in THF or DMSO, while hydrophobic groups (e.g., cyclohexyl) favor nonpolar solvents .

Stability and Reactivity

- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 200°C, with cyclohexyl groups likely enhancing thermal resistance due to reduced molecular mobility .

- Hydrolytic Stability : Trifluoroborates are more hydrolytically stable than boronic acids, though electron-deficient substituents (e.g., aryl) may increase sensitivity .

- Catalytic Activity: Bulky substituents (cyclohexyl, spirocyclic) reduce catalytic turnover but improve enantioselectivity in asymmetric reactions .

Q & A

Q. What are the recommended synthesis methods for potassium cyclohexyl(trifluoro)boranuide, and how can purity be optimized?

Methodological Answer: Potassium cyclohexyl(trifluoro)boranuide is typically synthesized via transmetallation of cyclohexyl Grignard reagents with boron trifluoride etherate, followed by potassium hydroxide treatment to isolate the trifluoroborate salt . Key steps include:

- Reaction conditions : Anhydrous solvents (e.g., THF) and inert atmosphere to prevent hydrolysis.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel.

- Purity validation : ¹⁹F NMR to confirm absence of free BF₃ (δ ~ -150 ppm) and elemental analysis for boron/potassium content .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹¹B and ¹⁹F NMR : Essential for confirming trifluoroborate structure. ¹¹B NMR shows a quartet (~3.5 ppm) due to coupling with fluorine, while ¹⁹F NMR exhibits a singlet .

- X-ray crystallography : Resolves boron coordination geometry. For example, trigonal planar geometry around boron is typical .

- FT-IR : B-F stretching vibrations at 1100–1250 cm⁻¹ .

Note : Discrepancies in melting points (e.g., unreported in vs. CAS data ) require cross-validation via DSC or hot-stage microscopy.

Advanced Research Questions

Q. How does potassium cyclohexyl(trifluoro)boranuide participate in Suzuki-Miyaura cross-coupling reactions, and what mechanistic insights are unresolved?

Methodological Answer: This compound acts as a stabilized boronate source, transferring the cyclohexyl group to palladium catalysts. Key considerations:

- Reactivity : Lower electrophilicity compared to boronic acids reduces proto-deboronation but may require stronger bases (e.g., Cs₂CO₃) .

- Mechanistic ambiguity : The role of potassium counterions in stabilizing transition states remains debated. Computational studies (DFT) are recommended to explore ion-pairing effects .

Q. How can researchers reconcile contradictory solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. methanol) arise from:

Q. What computational strategies are effective in predicting the electronic properties of potassium trifluoroborate salts?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s Lewis acidity and charge distribution .

- NBO analysis : Quantifies hyperconjugation between boron and fluorine, explaining stability toward hydrolysis .

- Molecular dynamics : Simulate solvent interactions to predict aggregation behavior in polar solvents .

Q. How should researchers address inconsistencies in thermal stability data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.